molecular formula C20H23ClN2O3 B2460731 2-(4-chlorophenoxy)-N-[2-(2-phenylmorpholin-4-yl)ethyl]acetamide CAS No. 954081-35-7

2-(4-chlorophenoxy)-N-[2-(2-phenylmorpholin-4-yl)ethyl]acetamide

Cat. No.: B2460731
CAS No.: 954081-35-7
M. Wt: 374.87
InChI Key: DUYKKWWYWGLNDB-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[2-(2-phenylmorpholin-4-yl)ethyl]acetamide is a synthetic organic compound with a complex structure It features a chlorophenoxy group, a phenylmorpholino group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[2-(2-phenylmorpholin-4-yl)ethyl]acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorophenol with chloroacetyl chloride to form 2-(4-chlorophenoxy)acetyl chloride. This intermediate is then reacted with 2-(2-phenylmorpholino)ethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[2-(2-phenylmorpholin-4-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[2-(2-phenylmorpholin-4-yl)ethyl]acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[2-(2-phenylmorpholin-4-yl)ethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenoxy)-N-(2-(2-phenylmorpholino)ethyl)acetamide
  • 2-(4-fluorophenoxy)-N-(2-(2-phenylmorpholino)ethyl)acetamide
  • 2-(4-methylphenoxy)-N-(2-(2-phenylmorpholino)ethyl)acetamide

Uniqueness

2-(4-chlorophenoxy)-N-[2-(2-phenylmorpholin-4-yl)ethyl]acetamide is unique due to the presence of the chlorophenoxy group, which imparts specific chemical reactivity and biological activity. Compared to its analogs with different substituents (e.g., bromine, fluorine, or methyl groups), this compound may exhibit distinct properties and applications, making it valuable for targeted research and development.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(2-phenylmorpholin-4-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O3/c21-17-6-8-18(9-7-17)26-15-20(24)22-10-11-23-12-13-25-19(14-23)16-4-2-1-3-5-16/h1-9,19H,10-15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUYKKWWYWGLNDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCNC(=O)COC2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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